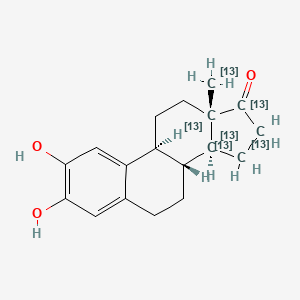
2-Hydroxyestrone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyestrone-13C6 involves the incorporation of stable heavy isotopes of carbon into the molecular structure of 2-Hydroxyestrone. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope . The exact synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the incorporation of the 13C isotope and to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyestrone-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyestrone-13C6 has a wide range of scientific research applications, including:
Wirkmechanismus
2-Hydroxyestrone-13C6 exerts its effects through specific receptor-mediated pathways. It acts as an antiestrogenic agent by binding to estrogen receptors and inhibiting their activity. This leads to a decrease in the levels of luteinizing hormone and prolactin, which are involved in the regulation of reproductive functions . The compound also exhibits anticarcinogenic properties by interfering with the growth and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyestrone-13C6 is unique compared to other similar compounds due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
2-Hydroxyestrone: The non-labeled version of this compound, which also exhibits antiestrogenic and anticarcinogenic properties.
16α-Hydroxyestrone: Another metabolite of estrone, which has tumorigenic features and is used in studies on breast cancer risk.
4-Hydroxyestrone: A hydroxylated estrogen metabolite with estrogenic activity.
These compounds share some biological activities but differ in their specific effects and applications.
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
InChI-Schlüssel |
SWINWPBPEKHUOD-XUEWEILHSA-N |
Isomerische SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


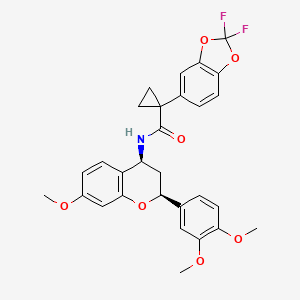
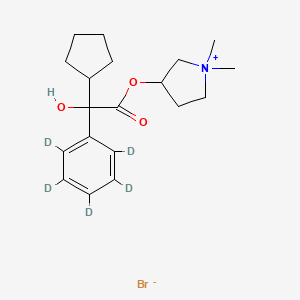
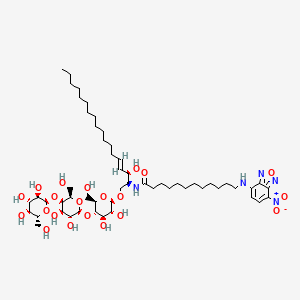
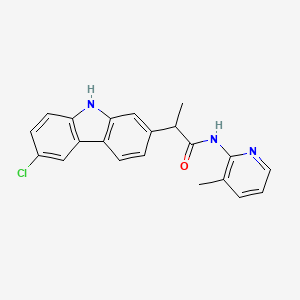
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
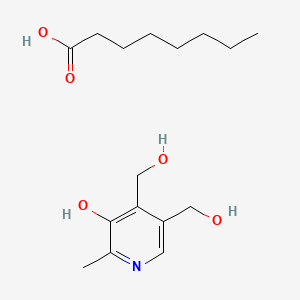
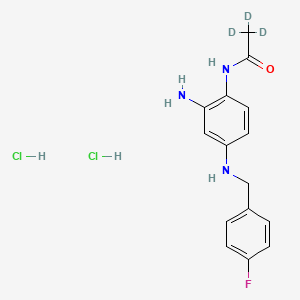
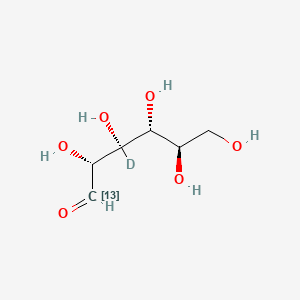
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

